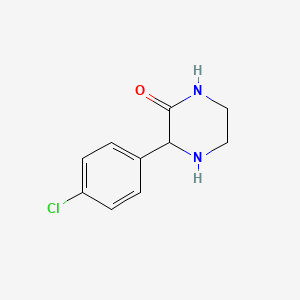

3-(4-Chlorophenyl)piperazin-2-one

Descripción general

Descripción

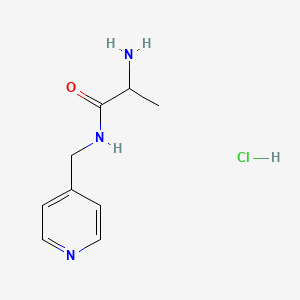

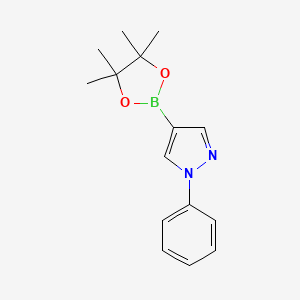

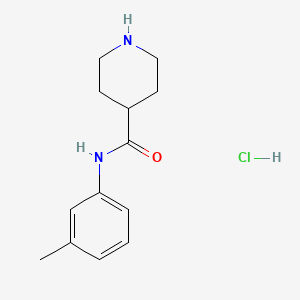

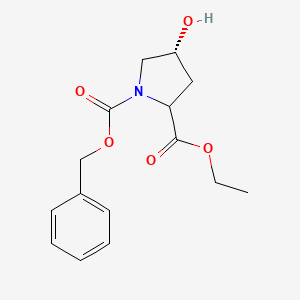

“3-(4-Chlorophenyl)piperazin-2-one” is a heterocyclic compound with the molecular formula C10H11ClN2O . It is a structural analog of piperazine.

Synthesis Analysis

The synthesis of piperazine derivatives, such as “3-(4-Chlorophenyl)piperazin-2-one”, has been reported in various studies. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “3-(4-Chlorophenyl)piperazin-2-one” includes a six-membered ring containing two opposing nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(4-Chlorophenyl)piperazin-2-one” include the ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU, leading to protected piperazines 3 in 81–91% yields .Physical And Chemical Properties Analysis

“3-(4-Chlorophenyl)piperazin-2-one” is a solid at room temperature. It should be stored in a dark place, in an inert atmosphere .Aplicaciones Científicas De Investigación

Pharmacological Research

3-(4-Chlorophenyl)piperazin-2-one: is a compound that has potential use in pharmacological studies due to its structural similarity to piperazine derivatives, which are known for their central nervous system activity . This compound could be used to synthesize new derivatives with possible therapeutic applications, such as antipsychotic or antidepressant drugs.

Environmental Impact Studies

The environmental impact of 3-(4-Chlorophenyl)piperazin-2-one could be a field of study, examining its degradation products and their effects on ecosystems. Understanding its behavior in the environment can inform safety regulations and waste management practices .

Mecanismo De Acción

Target of Action

It is known that piperazine derivatives, which include 3-(4-chlorophenyl)piperazin-2-one, are often investigated as ligands for serotonin receptors .

Mode of Action

If it acts similarly to other piperazine derivatives, it may interact with its targets, such as serotonin receptors, to induce changes in cellular signaling .

Biochemical Pathways

If it acts on serotonin receptors, it could potentially influence the serotonin signaling pathway, which plays a crucial role in mood regulation, sleep, and other physiological processes .

Result of Action

If it acts on serotonin receptors, it could potentially influence neuronal signaling and subsequently affect various physiological processes .

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially influence its action .

Safety and Hazards

Direcciones Futuras

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions of “3-(4-Chlorophenyl)piperazin-2-one” could involve further exploration of its potential uses in pharmaceutical applications.

Propiedades

IUPAC Name |

3-(4-chlorophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSVIJLVGJOUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20720753 | |

| Record name | 3-(4-Chlorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86147-28-6 | |

| Record name | 3-(4-Chlorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1456619.png)

![4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B1456629.png)